molecular formula C18H14F4N4O2 B11073880 2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile

2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile

Cat. No.: B11073880
M. Wt: 394.3 g/mol
InChI Key: SYLPYMJUSZCYOG-UHFFFAOYSA-N
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Description

2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile is a complex organic compound that features a fluorinated benzene ring, a piperazine moiety, and a nitro group

Preparation Methods

The synthesis of 2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the benzene ring.

    Piperazine Introduction: Coupling of the piperazine moiety to the fluorinated benzene ring.

    Benzonitrile Formation: Introduction of the nitrile group to the benzene ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The piperazine moiety can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: Its unique structure makes it useful in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and nitro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-6-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}benzonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in its analogs.

Properties

Molecular Formula

C18H14F4N4O2

Molecular Weight

394.3 g/mol

IUPAC Name

2-fluoro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C18H14F4N4O2/c19-14-2-1-3-15(13(14)11-23)24-6-8-25(9-7-24)16-5-4-12(18(20,21)22)10-17(16)26(27)28/h1-5,10H,6-9H2

InChI Key

SYLPYMJUSZCYOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=CC=C2)F)C#N)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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